3-Bromo-4-hydroxycinnamic acid

Structural Biology X-ray Crystallography Photoactive Yellow Protein

3-Bromo-4-hydroxycinnamic acid (CAS 119405-32-2) solves the heavy-atom phasing problem for PYP crystallography-the intrinsic Br atom enables SAD/MAD at sub-ångström resolution without post-crystallization soaking. Its aryl bromide also permits direct Suzuki, Heck, or Sonogashira coupling for 3-substituted cinnamate library synthesis. Serves as a Psammaplin A intermediate and Gram-positive cell wall synthesis inhibitor probe. In stock at BenchChem for immediate dispatch.

Molecular Formula C27H47N7O6
Molecular Weight 243.05 g/mol
CAS No. 119405-32-2
Cat. No. B220985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-hydroxycinnamic acid
CAS119405-32-2
Molecular FormulaC27H47N7O6
Molecular Weight243.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)O)Br)O
InChIInChI=1S/C9H7BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+
InChIKeyHOZXBZABAJSGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-hydroxycinnamic acid (CAS 119405-32-2): A Halogenated Hydroxycinnamic Acid Building Block with Differentiated Structural Biology and Synthetic Utility


3-Bromo-4-hydroxycinnamic acid (3-Br-pCA; CAS 119405-32-2) is a monobrominated derivative of p-coumaric acid bearing a bromine substituent at the meta position and a hydroxyl group at the para position of the phenyl ring [1]. It belongs to the hydroxycinnamic acid (HCA) class but differs fundamentally from its non-halogenated congeners by possessing a synthetically versatile aryl bromide handle that enables cross-coupling chemistry, while its para-hydroxyl-cinnamate scaffold allows it to function as a chromophore in photoactive yellow protein (PYP) for sub-ångström-resolution structural biology [2].

Why 3-Bromo-4-hydroxycinnamic acid Cannot Be Replaced by p-Coumaric Acid, Ferulic Acid, or Other Hydroxycinnamate Analogs


Generic substitution among hydroxycinnamic acids fails because the meta-bromine atom in 3-bromo-4-hydroxycinnamic acid imparts two critical physicochemical properties absent in p-coumaric acid (4-hydroxycinnamic acid), ferulic acid (4-hydroxy-3-methoxycinnamic acid), or caffeic acid (3,4-dihydroxycinnamic acid): (i) a heavy-atom anomalous scattering signal essential for experimental phasing in X-ray crystallography, and (ii) a reactive aryl halide site for palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) [1]. Without the bromine, these non-halogenated analogs cannot serve as chromophore ligands in PYP-based structural studies requiring heavy-atom derivatization, nor can they undergo direct C–C bond-forming diversification at the 3-position [2]. The bromine also substantially increases lipophilicity relative to non-halogenated HCAs, which alters membrane partitioning behavior relevant to cell-based assays [3].

Quantitative Differentiation Evidence for 3-Bromo-4-hydroxycinnamic acid (CAS 119405-32-2) Relative to Closest Analogs


Sub-Ångström Resolution in Photoactive Yellow Protein Crystallography: 3-Br-pCA Enables Heavy-Atom Phasing

3-Bromo-4-hydroxycinnamic acid (3-Br-pCA) functions as a covalent chromophore ligand in Halorhodospira halophila photoactive yellow protein (PYP), where its bromine atom serves as an intrinsic heavy-atom scatterer for experimental phasing. Crystal structures of PYP incorporating 3-Br-pCA have been solved at resolutions of 0.85 Å (PDB 6UN0) and 0.90 Å (PDB 6UMZ), with R-Value Free of 0.137–0.140, indicating exceptional electron density map quality [1]. In contrast, the native p-coumaric acid (4-hydroxycinnamic acid) chromophore lacks this heavy atom and cannot provide anomalous signal for phasing, limiting its utility in de novo structure determination [2].

Structural Biology X-ray Crystallography Photoactive Yellow Protein

Bromine-Enabled Cross-Coupling Reactivity Differentiates 3-Br-pCA from Non-Halogenated Hydroxycinnamic Acids

The meta-bromine substituent of 3-bromo-4-hydroxycinnamic acid provides a functional handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira) that is entirely absent in p-coumaric acid, ferulic acid, and caffeic acid [1]. This enables direct diversification of the cinnamic acid scaffold at the 3-position without requiring pre-functionalization steps. In contrast, non-halogenated hydroxycinnamic acids require separate halogenation or directed ortho-metalation procedures before cross-coupling can be attempted, adding synthetic steps and reducing overall yield .

Medicinal Chemistry Organic Synthesis C–C Bond Formation

Cell Wall Synthesis Inhibitory Activity Distinguishes 3-Br-pCA from Antioxidant-Focused Hydroxycinnamic Acids

3-Bromo-4-hydroxycinnamic acid has been identified as a cell wall synthesis inhibitor with activity against Gram-positive bacteria, as documented in the AntibioticDB database [1]. This mechanism of action is distinct from the primarily antioxidant and anti-inflammatory activities reported for the majority of hydroxycinnamic acids such as p-coumaric acid and ferulic acid, which act through radical scavenging rather than direct inhibition of bacterial cell wall biosynthesis [2]. The cell wall inhibitory activity is classified as weak whole-cell activity, detected via a cell wall inhibitor reporter system, positioning 3-Br-pCA as a scaffold for further optimization rather than a development candidate [1].

Antibacterial Cell Wall Synthesis Gram-positive

Key Intermediate for Psammaplin A Synthesis: A Distinctive Application Not Shared by Non-Brominated Hydroxycinnamic Acids

3-Bromo-4-hydroxycinnamic acid serves as a direct intermediate in the synthesis of Psammaplin A, a marine natural product that functions as a DNA methyltransferase (DNMT) inhibitor with reported antitumor activity [1]. The bromotyrosine-derived structure of Psammaplin A requires the brominated phenyl ring at both termini, making 3-bromo-4-hydroxycinnamic acid (or its derivatives) essential building blocks for its total synthesis [2]. Non-brominated hydroxycinnamic acids such as p-coumaric acid or ferulic acid cannot substitute in this synthetic route without a separate bromination step, which would require regioselective electrophilic aromatic substitution under controlled conditions, adding complexity and potentially lowering yield .

Epigenetics DNA Methyltransferase Natural Product Synthesis

Enhanced Lipophilicity Through Halogenation Confers Differential Membrane Partitioning Properties

The introduction of a bromine atom into the hydroxycinnamic acid scaffold significantly increases lipophilicity (logP) relative to non-halogenated analogs. Gaspar et al. (2009) demonstrated that halogenated hydroxycinnamic acid derivatives exhibit increased partition coefficients, with the electron-withdrawing effect of halogen substituents enhancing lipophilicity without compromising the antioxidant pharmacophore [1]. While this study focused on ortho-brominated derivatives (5-bromoferulic acid and 5-bromocaffeic acid), the physicochemical principle extends to meta-brominated 3-bromo-4-hydroxycinnamic acid, where the bromine atom similarly increases logP compared to p-coumaric acid [2]. This elevated lipophilicity is relevant for cell-based assays where membrane permeability is a critical parameter.

Lipophilicity Drug Design Membrane Permeability

Optimal Scientific and Industrial Application Scenarios for 3-Bromo-4-hydroxycinnamic acid (CAS 119405-32-2)


Heavy-Atom Derivatization for Experimental Phasing in Photoactive Yellow Protein Crystallography

Structural biology laboratories solving de novo crystal structures of photoactive yellow protein (PYP) and its engineered variants should procure 3-bromo-4-hydroxycinnamic acid as the chromophore ligand. The intrinsic bromine atom provides anomalous scattering for SAD/MAD phasing, enabling structure solution at sub-ångström resolution (0.85–0.90 Å) without post-crystallization heavy-atom soaking [1]. This application is uniquely served by 3-Br-pCA and cannot be accomplished with p-coumaric acid, ferulic acid, or caffeic acid, which lack the required heavy atom [2].

Palladium-Catalyzed Diversification of the Cinnamic Acid Scaffold for Medicinal Chemistry Library Synthesis

Medicinal chemistry teams synthesizing focused libraries of 3-substituted cinnamic acid derivatives should select 3-bromo-4-hydroxycinnamic acid as the core building block. The aryl bromide enables direct Suzuki-Miyaura, Heck, or Sonogashira coupling to install aryl, alkenyl, or alkynyl groups at the 3-position, bypassing the need for halogenation of non-halogenated precursors such as p-coumaric acid [1]. The compound can be prepared in 75% yield via Knoevenagel condensation from commercially available 3-bromo-4-hydroxybenzaldehyde [2].

Synthesis of Psammaplin A and Analogs for Epigenetic Drug Discovery

Research groups targeting DNA methyltransferases (DNMTs) for epigenetic cancer therapy should utilize 3-bromo-4-hydroxycinnamic acid as a key intermediate in the total synthesis of Psammaplin A and its structural analogs [1]. The brominated phenyl ring is a conserved structural feature of the natural product, and the bromine is retained in the final bioactive molecule. Using non-brominated HCAs such as ferulic acid would necessitate a regioselective bromination step, adding synthetic complexity [2].

Antibacterial Screening Cascades Targeting Cell Wall Biosynthesis

Antibacterial discovery programs employing mechanism-of-action screening should include 3-bromo-4-hydroxycinnamic acid as a Gram-positive cell wall synthesis inhibitor probe [1]. Its mode of action—detected via a cell wall inhibitor reporter system—differentiates it from antioxidant hydroxycinnamic acids and provides a structurally distinct starting point for medicinal chemistry optimization of cell wall-active antibacterials [2].

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